molecular formula C12H9ClFN B582600 4'-Chloro-4-fluorobiphenyl-3-amine CAS No. 1226144-94-0

4'-Chloro-4-fluorobiphenyl-3-amine

Cat. No.: B582600
CAS No.: 1226144-94-0
M. Wt: 221.659
InChI Key: NUDKOPDMENRQNN-UHFFFAOYSA-N
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Description

4’-Chloro-4-fluorobiphenyl-3-amine is an organic compound with the molecular formula C12H9ClFN It is a derivative of biphenyl, where the biphenyl core is substituted with chlorine and fluorine atoms at the 4’ position and an amine group at the 3 position

Scientific Research Applications

4’-Chloro-4-fluorobiphenyl-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Biological Research: It serves as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . This suggests that it may be harmful if swallowed and may cause eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-4-fluorobiphenyl-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions for this method include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-4-fluorobiphenyl-3-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-4-fluorobiphenyl-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or nitroso derivatives, or reduced to form corresponding amines or imines.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or amine derivatives.

Mechanism of Action

The mechanism of action of 4’-Chloro-4-fluorobiphenyl-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-4-fluorobiphenyl-4-amine
  • 3’-Chloro-4’-fluorobiphenyl-4-amine
  • 4’-Amino-3’,5’-dichloroacetophenone

Uniqueness

4’-Chloro-4-fluorobiphenyl-3-amine is unique due to its specific substitution pattern on the biphenyl core. This unique arrangement of chlorine, fluorine, and amine groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDKOPDMENRQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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